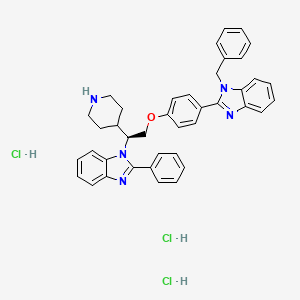

Chlorhydrate de deltarasine

Vue d'ensemble

Description

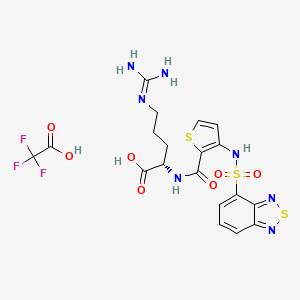

Deltarasin (chlorhydrate) est un inhibiteur de petite molécule qui cible l'interaction entre la protéine KRAS et la protéine de liaison au prényle PDEδ. Ce composé a montré un potentiel significatif dans la perturbation des voies de signalisation KRAS, qui sont souvent impliquées dans divers cancers, en particulier l'adénocarcinome canalaire pancréatique .

Applications De Recherche Scientifique

Deltarasin (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the KRAS-PDEδ interaction and its inhibition.

Biology: Employed in cell biology to investigate the role of KRAS in cell signaling and proliferation.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mécanisme D'action

- Deltarasin hydrochloride is an inhibitor that specifically targets the interaction between KRAS (a proto-oncogene) and PDEδ (phosphodiesterase delta) .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Méthodes De Préparation

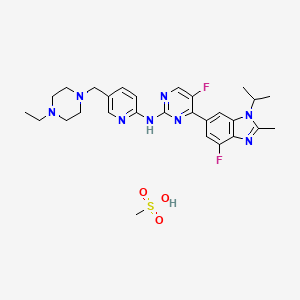

Voies synthétiques et conditions réactionnelles : La synthèse de Deltarasin (chlorhydrate) implique plusieurs étapes, y compris la formation de dérivés de benzimidazole et leur fonctionnalisation ultérieure. Les étapes clés incluent :

Formation du noyau benzimidazole : L'étape initiale implique la condensation de l'o-phénylènediamine avec des acides carboxyliques ou leurs dérivés pour former le noyau benzimidazole.

Fonctionnalisation : Le noyau benzimidazole est ensuite fonctionnalisé avec divers substituants, y compris des groupes phényle et pipéridinyle, par le biais de réactions de substitution nucléophile.

Formation de chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle de Deltarasin (chlorhydrate) suit des voies synthétiques similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées pour garantir un rendement et une pureté élevés.

Types de réactions :

Oxydation : Deltarasin (chlorhydrate) peut subir des réactions d'oxydation, en particulier au niveau du noyau benzimidazole, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro, les convertissant en amines.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des groupes phényle et pipéridinyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés dans des conditions basiques.

Principaux produits :

Dérivés oxydés : Produits formés à partir de réactions d'oxydation.

Amines : Produits formés à partir de la réduction de groupes nitro.

Dérivés substitués : Produits formés à partir de réactions de substitution nucléophile.

4. Applications de la recherche scientifique

Deltarasin (chlorhydrate) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé d'outil pour étudier l'interaction KRAS-PDEδ et son inhibition.

Biologie : Employé en biologie cellulaire pour étudier le rôle de KRAS dans la signalisation cellulaire et la prolifération.

Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments.

5. Mécanisme d'action

Deltarasin (chlorhydrate) exerce ses effets en se liant à la poche de liaison au farnésyle de PDEδ, inhibant ainsi son interaction avec KRAS. Cette perturbation empêche la localisation correcte de KRAS à la membrane plasmique, nuisant à ses voies de signalisation. L'inhibition de la signalisation KRAS conduit à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses .

Composés similaires :

Deltarasin trichlorhydrate : Autre forme de Deltarasin avec des effets inhibiteurs similaires sur l'interaction KRAS-PDEδ.

Inhibiteurs de KRAS G12C : Des composés comme MRTX849 et AMG 510 ciblent spécifiquement la mutation KRAS G12C.

Inhibiteurs de PDEδ : D'autres inhibiteurs ciblant PDEδ incluent la Deltazinone et les dérivés de Pyridazinone.

Unicité : Deltarasin (chlorhydrate) est unique en raison de sa forte affinité pour la poche de liaison au farnésyle de PDEδ et de sa capacité à perturber efficacement la signalisation KRAS. Cette spécificité en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

Deltarasin Trihydrochloride: Another form of Deltarasin with similar inhibitory effects on KRAS-PDEδ interaction.

KRAS G12C Inhibitors: Compounds like MRTX849 and AMG 510 specifically target the KRAS G12C mutation.

PDEδ Inhibitors: Other inhibitors targeting PDEδ include Deltazinone and Pyridazinone derivatives.

Uniqueness: Deltarasin (hydrochloride) is unique due to its high affinity for the farnesyl-binding pocket of PDEδ and its ability to disrupt KRAS signaling effectively. This specificity makes it a valuable tool in cancer research and potential therapeutic applications.

Propriétés

IUPAC Name |

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O.ClH/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31;/h1-22,30,38,41H,23-28H2;1H/t38-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNBDBVWCNENOV-XVYLPRMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440898-82-7 | |

| Record name | 1H-Benzimidazole, 2-[4-[(2S)-2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440898-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)